Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a benzodioxole moiety linked via a methanone bridge to a 1,4-thiazepane ring substituted with a phenyl group. Its molecular formula is C₂₀H₁₉NO₃S (molecular weight: 353.43 g/mol).
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-19(15-6-7-16-17(12-15)23-13-22-16)20-9-8-18(24-11-10-20)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGVLEGOQXHSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of benzo[d][1,3]dioxole with phenyl-1,4-thiazepan-4-ylmethanone under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets quality standards for its intended applications.
Chemical Reactions Analysis
Hydrolysis of the Ketone Group
The ketone bridge (C=O) in the methanone group is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid derivative:
For example, similar thiazepane-containing ketones undergo hydrolysis in aqueous HCl/THF at 60°C, producing carboxylic acids with yields up to 85% .
Key Conditions :
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Acidic : HCl (1–2 M), reflux (6–12 hours)
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Basic : NaOH (10–20%), 60–80°C
Nucleophilic Substitution at the Thiazepane Sulfur
The 1,4-thiazepane ring’s sulfur atom can participate in nucleophilic substitution reactions. For instance:
These reactions often proceed via an SN2 mechanism, with the sulfur acting as a nucleophile .
Electrophilic Aromatic Substitution on the Benzodioxole Ring
The electron-rich benzodioxole ring undergoes electrophilic substitution. Common reactions include:
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Nitration : HNO/HSO at 0–5°C introduces a nitro group at the 5-position .
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Halogenation : Br/FeBr or Cl/AlCl yields mono-halogenated products .
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Sulfonation : Fuming HSO produces sulfonic acid derivatives .
Oxidative Degradation of the Benzodioxole Moiety
Under strong oxidative conditions (e.g., KMnO, HO), the benzodioxole ring undergoes cleavage to form catechol derivatives:
This reaction is critical for metabolite studies .
Condensation Reactions at the Ketone
The ketone group reacts with nucleophiles such as hydrazines or hydroxylamines:
| Reagent | Product Type | Conditions | Yield (%) |
|---|---|---|---|
| Hydrazine | Hydrazone | EtOH, reflux | 80–90 |
| Hydroxylamine | Oxime | RT, 12 hours | 75–85 |
These derivatives are useful for crystallography or further functionalization .
Ring Expansion/Contraction of the Thiazepane
The seven-membered thiazepane ring can undergo ring modifications:
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Ring Expansion : Reaction with ethylene oxide forms an eight-membered thiazocane .
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Ring Contraction : Treatment with PCl yields a five-membered thiazolidine .
Photochemical Reactions
UV irradiation in the presence of O leads to the formation of sulfoxide or sulfone derivatives via sulfur oxidation :
Metal-Catalyzed Cross-Couplings
Palladium-catalyzed Suzuki or Heck reactions enable aryl-aryl bond formation at the benzodioxole or phenyl substituents:
| Reaction Type | Catalyst | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki | Pd(PPh) | Aryl boronic acids | 60–70 |
| Heck | Pd(OAc) | Alkenes | 55–65 |
These reactions expand structural diversity for pharmacological studies .
Scientific Research Applications
Chemistry: In chemistry, Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. Studies have explored its interactions with various biological targets, including enzymes and receptors.
Medicine: The compound has been investigated for its medicinal properties, particularly in the context of cancer research. Its ability to interact with specific cellular pathways makes it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Chlorophenyl Substitution (CAS 1798543-27-7): The addition of a chlorine atom increases molecular weight (389.9 vs.
- Sulfone Modification (CAS 2034607-49-1): The dioxido group introduces polarity, which may enhance metabolic stability by resisting oxidative degradation. The thiazole ring replaces benzodioxole, altering electronic interactions with targets .
- Benzothiazole Replacement (CAS 2034304-31-7): Substituting benzodioxole with benzothiazole increases molecular weight (420.9 g/mol) and introduces a sulfur atom, affecting redox properties and binding affinity .
Biological Activity
Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety fused with a thiazepane ring and a phenyl group. The molecular formula is with a molecular weight of approximately 341.4 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 2034303-67-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzo[d][1,3]dioxole Ring : Achieved through cyclization reactions involving catechol derivatives.
- Synthesis of the Thiazepane Ring : Formed by reacting suitable amines with thiols and alkyl halides under basic conditions.
- Coupling Reactions : The final product is synthesized via palladium-catalyzed cross-coupling reactions between intermediates.
Biological Activity
Research indicates that compounds containing both benzo[d][1,3]dioxole and thiazepane structures exhibit various biological activities:
Anticancer Properties
Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, compounds with structural similarities have demonstrated efficacy against breast cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.
Anti-inflammatory Effects
Compounds featuring benzo[d][1,3]dioxole rings are known for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes such as kinases and proteases.
- Modulation of Signaling Pathways : It can influence pathways related to cell growth and apoptosis, making it a candidate for cancer therapy.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Study on Anticancer Activity : A derivative with a similar structure was tested against human cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations.
- Anti-inflammatory Research : Another study highlighted the compound's ability to reduce inflammation markers in animal models of arthritis.
- Antimicrobial Tests : Compounds structurally related to this compound were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl groups on the thiazepane ring and dioxolane moiety) .
- LC-HRMS : High-resolution mass spectrometry for exact mass determination (e.g., [M+H]+ = 467.1652 in analogous compounds) .
- IR spectroscopy : To identify functional groups like carbonyls (C=O stretch ~1700 cm⁻¹) .
How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data?
Advanced Research Question
- Systematic substitution : Modify substituents on the phenyl or dioxolane groups (e.g., halogenation, methoxy groups) and compare bioactivity .
- Statistical modeling : Multivariate analysis to identify key structural contributors (e.g., steric effects of the thiazepane ring) .
- In vitro assays : Standardized antimicrobial or receptor-binding protocols to reduce variability .
What intermediates are pivotal in synthesizing this compound?
Basic Research Question
- Chalcone precursors : Synthesized via Claisen-Schmidt condensation between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and aldehydes .
- Thiazepane precursors : β-bromoamines or thioether intermediates for cyclization .
- Coupling reagents : EDCI/HOBt for amide bond formation between dioxolane and thiazepane moieties .
How does the benzo[d][1,3]dioxol group influence metabolic stability in pharmacokinetic studies?
Advanced Research Question
- Cytochrome P450 assays : Evaluate oxidative metabolism using liver microsomes.
- HPLC-MS/MS : Quantify metabolite formation (e.g., methylenedioxy ring-opening products) .
- Computational ADME models : Predict bioavailability and half-life based on lipophilicity (logP) and hydrogen-bonding capacity .
What strategies improve reaction yields during dioxolane-thiazepane coupling?
Basic Research Question
- Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling .
- Temperature control : Stepwise heating (e.g., 60°C → 100°C) to minimize side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane .
How can molecular docking elucidate interactions with neurotransmitter receptors?
Advanced Research Question
- Receptor homology modeling : Build 3D models of targets (e.g., orexin receptors) using crystallographic data .
- Docking software (e.g., AutoDock Vina) : Simulate ligand-receptor binding, focusing on hydrogen bonds with the dioxolane oxygen atoms.
- Free energy calculations (MM-PBSA) : Quantify binding affinities of analogs .
What analytical methods validate purity in complex reaction mixtures?
Basic Research Question
- HPLC-DAD : Detect impurities using UV absorption profiles (e.g., λ = 254 nm for aromatic systems) .
- Elemental analysis : Confirm stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical) .
- TLC monitoring : Optimize reaction progress with silica gel plates and iodine visualization .
How do steric effects of the 7-phenyl group impact conformational flexibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
